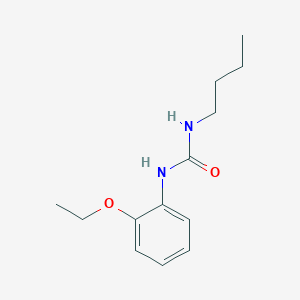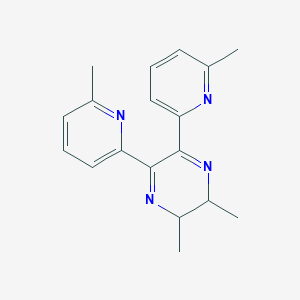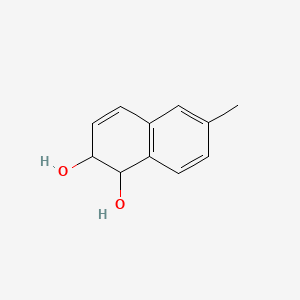![molecular formula C19H25N5 B14403564 N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-81-8](/img/structure/B14403564.png)
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a phenyl group at the 1-position and dibutylamine substituents at the nitrogen atoms.
Méthodes De Préparation
The synthesis of N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction leads to the formation of the pyrazolo[3,4-b]pyrazine core, which can then be further functionalized with phenyl and dibutylamine groups.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives. Substitution reactions with halogenating agents can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Applications De Recherche Scientifique
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of structure-activity relationships and the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug discovery.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to modulation of their activity.
For instance, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Alternatively, it may interact with receptors to modulate their signaling pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines . These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring fused to the pyrazole ring, which can influence their electronic properties and biological activities. They are known for their potential as kinase inhibitors and anti-inflammatory agents.
Pyrazolo[3,4-b]quinolines: These compounds have a quinoline ring fused to the pyrazole ring, which can enhance their stability and bioavailability. They are studied for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substituents, which can modulate its interactions with molecular targets and influence its biological activities.
Propriétés
Numéro CAS |
87594-81-8 |
|---|---|
Formule moléculaire |
C19H25N5 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N,N-dibutyl-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C19H25N5/c1-3-5-12-23(13-6-4-2)18-15-20-19-17(22-18)14-21-24(19)16-10-8-7-9-11-16/h7-11,14-15H,3-6,12-13H2,1-2H3 |
Clé InChI |
MJIPCIHGTQIXMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)

![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)






![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)

